BenchChemオンラインストアへようこそ!

5-Bromo-6-methoxy-1H-benzo[d]imidazole

Medicinal Chemistry Pharmacokinetics Drug Design

5-Bromo-6-methoxy-1H-benzo[d]imidazole (CAS 1008361-65-6) is a differentiated benzimidazole scaffold for kinase drug discovery. The 5-bromo substituent is a synthetic handle for Pd-catalyzed cross-coupling, enabling rapid SAR libraries. Its balanced LogP (2.1-2.3) and low polar surface area (37.9 Ų) support oral bioavailability and blood-brain barrier penetration, making it ideal for CNS and oncology programs targeting Type III receptor tyrosine kinases. Unlike non-halogenated or regioisomeric analogs, this specific substitution pattern is validated in patent literature. Supplied with ≥97% purity, HPLC and NMR confirmation, ensuring reproducibility in biochemical and cell-based assays. Bulk quantities available; contact us for custom synthesis.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 1008361-65-6
Cat. No. B1523680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methoxy-1H-benzo[d]imidazole
CAS1008361-65-6
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN2)Br
InChIInChI=1S/C8H7BrN2O/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2-4H,1H3,(H,10,11)
InChIKeyBAAJXZAAZDCTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-methoxy-1H-benzo[d]imidazole (CAS 1008361-65-6): Core Building Block for Type III Receptor Tyrosine Kinase Modulators


5-Bromo-6-methoxy-1H-benzo[d]imidazole (CAS 1008361-65-6) is a heterocyclic aromatic compound characterized by a benzimidazole core with a bromine atom at the 5-position and a methoxy group at the 6-position . It is a versatile intermediate in medicinal chemistry, particularly noted for its role in the synthesis of compounds that modulate Type III receptor tyrosine kinases, as detailed in patent literature [1]. The compound exhibits distinct physicochemical properties, including a calculated LogP of approximately 2.1-2.3 and a topological polar surface area (PSA) of 37.9 Ų, which are critical for its reactivity and potential pharmacokinetic behavior .

Why Generic 5-Bromo-6-methoxy-1H-benzo[d]imidazole Substitution Fails: The Critical Role of Substitution Pattern and Physicochemical Profile


Substituting 5-Bromo-6-methoxy-1H-benzo[d]imidazole with a structurally similar benzimidazole derivative can lead to significant differences in reactivity, biological activity, and downstream synthetic utility. The specific substitution pattern (5-bromo, 6-methoxy) is not arbitrary; it directly influences key physicochemical parameters such as lipophilicity (LogP) and polar surface area (PSA), which govern molecular interactions and pharmacokinetic properties . For instance, while a simple 5-bromo-1H-benzo[d]imidazole (CAS 4887-88-1) [1] or a 6-methoxy-1H-benzo[d]imidazole (CAS 4887-80-3) [2] may appear similar, their distinct LogP and PSA values can drastically alter their behavior in biological assays and chemical reactions, making them unsuitable for applications where precise molecular interactions are required. Furthermore, the compound's documented use as a key intermediate in patented drug discovery programs underscores the non-interchangeable nature of its specific molecular architecture [3].

Quantitative Differentiation of 5-Bromo-6-methoxy-1H-benzo[d]imidazole: Head-to-Head Comparisons with Key Analogs


Lipophilicity (LogP) Profile: A Key Determinant for Cellular Permeability and Target Engagement

The 5-Bromo-6-methoxy substitution pattern yields a balanced LogP of 2.1-2.3, which is a favorable range for membrane permeability and oral bioavailability. This is a critical differentiator from both the more lipophilic 5-bromo-6-fluoro analog (LogP 2.46) and the significantly less lipophilic unsubstituted benzimidazole core (LogP ~1.3) or the 6-methoxy analog (LogP ~1.0). The optimal LogP range of 2-3 is often associated with improved ADME properties, making this compound a more promising starting point for lead optimization .

Medicinal Chemistry Pharmacokinetics Drug Design

Polar Surface Area (PSA) and Its Impact on Blood-Brain Barrier Penetration

The topological polar surface area (PSA) of 5-Bromo-6-methoxy-1H-benzo[d]imidazole is 37.9 Ų. This value is higher than that of the 5-bromo-1H-benzo[d]imidazole comparator (28.68 Ų), due to the presence of the methoxy group. A PSA below 60-70 Ų is generally considered favorable for crossing the blood-brain barrier (BBB), while a value above 140 Ų indicates poor permeability. The 37.9 Ų value for the target compound places it in an ideal range for potential CNS drug candidates, offering a better balance than analogs with lower or higher PSA .

Medicinal Chemistry Neuropharmacology Drug Design

Validated Utility as a Key Intermediate in a Patented Drug Discovery Program Targeting Type III Receptor Tyrosine Kinases

The compound's specific value is validated by its explicit use in the synthesis of heterocyclic compounds that modulate Type III receptor tyrosine kinases, as detailed in European Patent EP2766359B9 [1]. This patent, originally assigned to Ambit Biosciences Corporation, describes the preparation of a key intermediate using 5-Bromo-6-methoxy-1H-benzo[d]imidazole as a starting material. This provides a direct, verifiable link to a high-value therapeutic area (oncology and kinase inhibition) and offers a level of credibility not available for many other, similar benzimidazole building blocks that lack such specific, high-profile documentation.

Oncology Kinase Inhibitors Organic Synthesis

Enhanced Reactivity and Synthetic Versatility via the 5-Bromo Substituent

The presence of the bromine atom at the 5-position provides a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for rapid diversification of the benzimidazole core. In contrast, a non-halogenated analog like 6-methoxy-1H-benzo[d]imidazole lacks this orthogonal reactivity, requiring alternative, often less efficient, functionalization strategies. While a chloro analog could also undergo coupling, the carbon-bromine bond is generally more reactive and allows for milder reaction conditions, offering a synthetic advantage .

Organic Synthesis Cross-Coupling Medicinal Chemistry

High and Verifiable Purity Specifications for Reliable Research Outcomes

Reputable vendors offer 5-Bromo-6-methoxy-1H-benzo[d]imidazole with minimum purity specifications of 97% or 98%, as verified by High-Performance Liquid Chromatography (HPLC) . This level of purity is critical for ensuring reproducible results in biological assays and chemical synthesis, where even minor impurities can lead to false positives or interfere with reaction yields. Procurement from suppliers providing detailed analytical data (HPLC, NMR) offers a level of confidence that is essential for rigorous scientific investigation.

Chemical Procurement Quality Control Analytical Chemistry

Optimal Application Scenarios for 5-Bromo-6-methoxy-1H-benzo[d]imidazole Based on Its Unique Profile


Lead Optimization in Kinase Inhibitor Drug Discovery

The compound's balanced LogP (2.1-2.3) and moderate PSA (37.9 Ų) make it an excellent starting point for designing orally bioavailable kinase inhibitors with potential CNS activity. Its validated role as an intermediate in the synthesis of Type III receptor tyrosine kinase modulators [1] directly supports its use in oncology-focused drug discovery programs, where fine-tuning physicochemical properties is critical for achieving desired pharmacokinetic and pharmacodynamic profiles.

Synthesis of Diverse Benzimidazole Libraries via Cross-Coupling

The presence of the 5-bromo substituent provides a powerful synthetic handle for rapid diversification using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). This enables medicinal chemists to efficiently generate large, focused libraries of benzimidazole derivatives for structure-activity relationship (SAR) studies, a capability not present in non-halogenated analogs .

CNS Drug Development Programs

With a topological polar surface area (PSA) of 37.9 Ų, the compound falls within the optimal range for blood-brain barrier (BBB) penetration (typically <60-70 Ų) . This makes it a more suitable candidate for CNS-targeted therapies compared to analogs with higher PSA values, which would likely have poor brain exposure. This property is particularly valuable in research areas such as neurodegenerative diseases, psychiatric disorders, and brain cancers.

High-Reproducibility Assay Development

The availability of 5-Bromo-6-methoxy-1H-benzo[d]imidazole with high purity specifications (≥97%) and supporting analytical data (HPLC, NMR) ensures reliable and reproducible results in sensitive biochemical and cell-based assays. This is essential for laboratories focused on hit validation and lead optimization, where the elimination of variability from impure reagents is a top priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-methoxy-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.